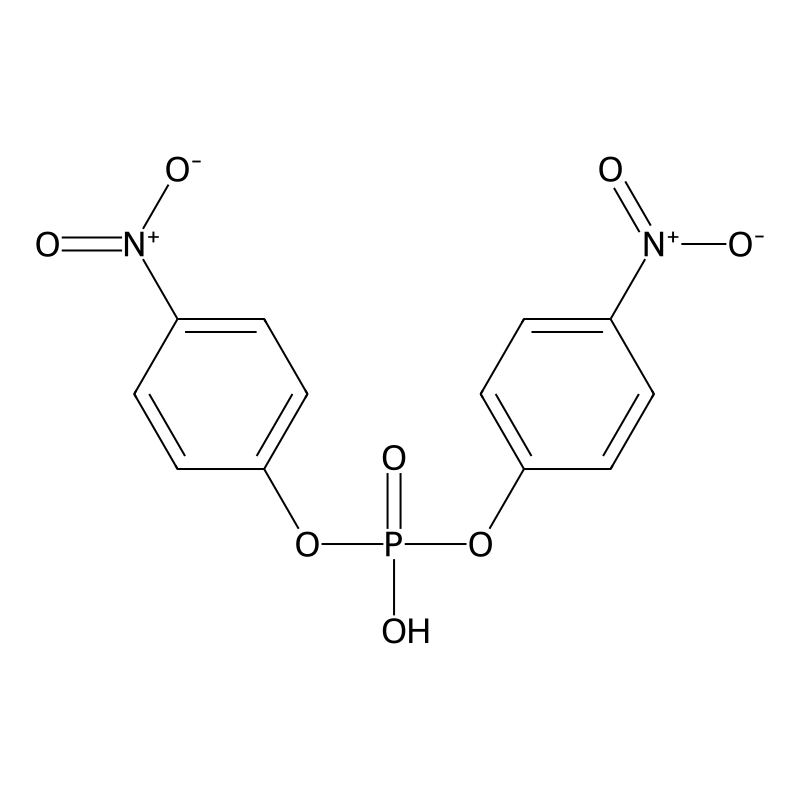

bis(4-nitrophenyl) phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Origin

BNPP is not a naturally occurring compound. It is synthesized in laboratories for various research applications [].

Significance

BNPP finds significant use in enzymatic studies. Due to its structure resembling naturally occurring phosphodiester bonds, it acts as a substrate for phosphodiesterase enzymes. By measuring the rate of BNPP hydrolysis by these enzymes, researchers can assess their activity and function [].

Molecular Structure Analysis

BNPP possesses a central phosphate group (PO₄) linked to two nitrophenyl groups (C₆H₄NO₂) at the 4th position via ester bonds (O-P-O). The nitro groups (-NO₂) are electron-withdrawing substituents, influencing the molecule's overall reactivity [].

Key Features:

- Central phosphate group with P-O-C ester linkages.

- Presence of electron-withdrawing nitro groups on the phenyl rings.

- Overall structure mimics natural phosphodiester bonds.

Chemical Reactions Analysis

Synthesis

Reaction (general):

(ClO)₂PO(O) + 2C₆H₄NO₂ → (O₂N-C₆H₄O)₂PO(O) + 2HCl

Decomposition

BNPP can hydrolyze under acidic or basic conditions, breaking the ester bonds and releasing the nitrophenol groups and phosphoric acid [].

Reaction (general):

(O₂N-C₆H₄O)₂PO(O) + H₂O → 2 (O₂N-C₆H₄OH) + H₃PO₄

Other Relevant Reactions

BNPP serves as a substrate for phosphodiesterase enzymes. These enzymes cleave the phosphodiester bond in BNPP, releasing the nitrophenol groups:

Reaction (example):

(O₂N-C₆H₄O)₂PO(O) + Enzyme → 2 (O₂N-C₆H₄OH) + Enzyme-PO₄

The rate of this reaction helps determine the phosphodiesterase activity.

Physical And Chemical Properties Analysis

BNPP's mechanism of action primarily revolves around its role as a substrate for phosphodiesterase enzymes. The phosphate group with ester linkages mimics the natural phosphodiester bonds found in RNA and DNA molecules. Phosphodiesterase enzymes break these bonds during various cellular processes. By measuring the rate of BNPP hydrolysis by these enzymes, researchers gain insights into their activity and function in biological systems.

- Toxicity: Limited data available on specific toxicity. However, due to the presence of nitro groups, it is advisable to handle with care and avoid inhalation or ingestion [].

- Flammability: Not readily flammable but may decompose upon heating [].

- Reactivity: Can react with strong acids or bases, causing hydrolysis [].

Substrate for studying enzyme activity:

BNPP is primarily used as a substrate for studying the activity of phosphodiesterases. These enzymes are crucial for various biological processes, including DNA and RNA degradation and signaling pathways. By measuring the rate of BNPP hydrolysis by phosphodiesterases, researchers can assess the enzyme's activity and gain insights into its function and regulation. For instance, a study by Xie et al. [] utilized BNPP to determine the activity and characteristics of root phosphodiesterases in wetland plants, contributing to our understanding of nutrient cycling in these ecosystems.

Model compound for studying catalysts:

BNPP serves as a model compound for investigating the mechanism of action of various catalysts, particularly those involved in the cleavage of phosphate bonds. Its structure allows researchers to study the interaction between the catalyst and the substrate, providing valuable information for developing new and more efficient catalysts. For example, a study by Trott et al. [] employed BNPP to explore the mechanism by which oxamido-bridged dinuclear copper(II) complexes function as catalysts for the cleavage of phosphate bonds.

The general reaction can be represented as follows:

This reaction highlights the release of 4-nitrophenol, which can be monitored spectrophotometrically due to its distinct absorbance properties.

Bis(4-nitrophenyl) phosphate exhibits biological activity primarily as a substrate for enzymes such as phosphatases. These enzymes catalyze the hydrolysis of phosphate esters, making bis(4-nitrophenyl) phosphate a useful tool for studying enzyme kinetics and mechanisms. Its ability to mimic natural substrates allows researchers to investigate enzyme specificity and catalytic mechanisms in detail . Additionally, its interactions with metal ions have been studied to understand how these ions can influence hydrolysis rates and mechanisms .

Several synthesis methods exist for producing bis(4-nitrophenyl) phosphate. A common approach involves the reaction of phosphorus oxychloride with 4-nitrophenol in the presence of a base such as triethylamine. The reaction typically proceeds through an intermediate formation of 4-nitrophenyl phosphate, which is then coupled with another 4-nitrophenol molecule:

- Reagents: Phosphorus oxychloride, 4-nitrophenol, triethylamine.

- Procedure:

- Mix phosphorus oxychloride with triethylamine.

- Add 4-nitrophenol gradually while maintaining temperature.

- Allow the reaction to proceed until completion.

- Purify the product through recrystallization or chromatography.

This method provides a relatively straightforward route to obtain high yields of bis(4-nitrophenyl) phosphate.

Bis(4-nitrophenyl) phosphate is widely used in biochemical research as a substrate for studying phosphatase activity. It serves as a model compound for investigating the mechanisms of enzyme-catalyzed hydrolysis reactions. Additionally, it finds applications in the development of inhibitors for phosphatases, which are important targets in drug discovery for various diseases . Its utility extends to studies involving metal ion interactions and their effects on enzyme kinetics.

Research has focused on the interaction of bis(4-nitrophenyl) phosphate with various metal ions and ligands. These studies reveal how metal complexes can alter the rate of hydrolysis and provide insights into potential applications in catalysis and drug design. For instance, trivalent lanthanide complexes have been shown to significantly enhance hydrolysis rates, suggesting potential pathways for developing more effective catalysts based on this compound .

Several compounds exhibit structural or functional similarities to bis(4-nitrophenyl) phosphate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Nitrophenyl Phosphate | Mononuclear Phosphate | Simpler structure; used in similar enzymatic studies |

| Bis(phenyl) Phosphate | Bisphosphate Ester | Lacks nitro groups; different reactivity profile |

| Phenyl Phosphate | Mononuclear Phosphate | Less sterically hindered; different kinetic behavior |

| Bis(2,4-dinitrophenyl) Phosphate | Bisphosphate Ester | More potent electrophile; higher reactivity |

Uniqueness of Bis(4-Nitrophenyl) Phosphate

Bis(4-nitrophenyl) phosphate stands out due to its dual nitro substituents that enhance its electrophilic character compared to other similar compounds. This feature makes it particularly useful in studying enzyme kinetics and mechanisms related to phosphoester bonds, providing insights that simpler or less substituted compounds may not offer.

Nucleophilic Substitution Pathways in Bis(4-nitrophenyl) Phosphate Cleavage

The hydrolysis of bis(4-nitrophenyl) phosphate proceeds via nucleophilic attack at the phosphorus center, a process that can follow several mechanistic pathways depending on the nature of the nucleophile, the reaction medium, and the presence of catalytic agents. The two principal mechanistic classes are associative and dissociative pathways, which differ in the extent of bond formation and cleavage in the transition state.

In the associative pathway, the nucleophile approaches the phosphorus atom, forming a pentacoordinate transition state or intermediate before the departure of the leaving group. This pathway is characterized by a concerted or stepwise addition-substitution mechanism, depending on the degree of synchrony between bond formation and cleavage. Experimental studies utilizing kinetic isotope effects and linear free energy relationships have provided evidence for both associative and dissociative character in the hydrolysis of bis(4-nitrophenyl) phosphate, with the balance between these pathways influenced by the electronic and steric properties of the substrate and the nucleophile [1] [3].

The dissociative pathway, in contrast, involves the initial cleavage of the phosphorus-oxygen bond to generate a metaphosphate-like intermediate, which is subsequently attacked by the nucleophile. This mechanism is less common for bis(4-nitrophenyl) phosphate due to the relatively high energy barrier associated with the formation of a metaphosphate species, but it can be favored under strongly basic conditions or in the presence of powerful nucleophiles.

The rate of hydrolysis is profoundly affected by the nature of the leaving group, with 4-nitrophenol providing a favorable leaving group due to its resonance stabilization and relatively low pKa. The Brønsted plot for the leaving group dependence of the reaction rate typically exhibits a negative slope, reflecting the increased rate of cleavage with more acidic leaving groups [1].

Table 1 presents representative rate constants for the hydrolysis of bis(4-nitrophenyl) phosphate under various conditions, highlighting the influence of nucleophile identity and reaction medium.

| Nucleophile / Catalyst | Medium | Temperature (°C) | Rate Constant (s⁻¹ or M⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| Water (uncatalyzed) | Aqueous | 25 | 1 × 10⁻⁹ s⁻¹ | [1] [3] |

| Hydroxide | Aqueous | 25 | 1.2 × 10⁻⁵ M⁻¹ s⁻¹ | [1] [3] |

| Metallomicelle (Ni(II) complex) | Aqueous micellar | 25 | ~10⁶-fold rate enhancement | [3] |

| Protein phosphatase-1 (enzyme) | Aqueous | 25 | 10-fold decrease vs monoester | [1] |

The data illustrate the dramatic rate enhancement achievable through catalysis, particularly in metallomicellar systems and enzymatic reactions, underscoring the importance of nucleophilic activation and transition state stabilization in the cleavage of bis(4-nitrophenyl) phosphate.

Intramolecular Catalytic Mechanisms

Intramolecular catalysis represents a powerful strategy for accelerating the hydrolysis of bis(4-nitrophenyl) phosphate, often by facilitating the formation of reactive intermediates or by providing a localized nucleophile in close proximity to the phosphorus center. In the context of metallomicellar catalysis, the assembly of metal complexes within micellar environments creates a microenvironment that enhances local substrate concentration and orients catalytic groups for optimal reactivity [3].

Experimental investigations have demonstrated that the rate of bis(4-nitrophenyl) phosphate hydrolysis in metallomicellar systems can be up to one million times greater than that of the uncatalyzed reaction in aqueous solution. This acceleration is attributed to the formation of a key intermediate, in which the bis(4-nitrophenyl) phosphate molecule coordinates to a metal ion (such as nickel(II) or copper(II)) within the micelle. The coordinated water molecule, activated by the metal ion, acts as an intramolecular nucleophile, attacking the phosphorus atom and facilitating bond cleavage [3].

The mechanistic sequence involves rapid pre-equilibrium binding of the substrate to the metal complex, followed by nucleophilic attack by the metal-bound hydroxide or water. The rate-determining step is the intramolecular nucleophilic substitution, which is highly sensitive to the acidity of the reaction medium and the nature of the metal ion. Proton transfer events are often implicated in the transition state, further modulating the reaction rate.

The role of micellar structures is particularly significant, as they not only concentrate the reactants but also provide a hydrophobic environment that can stabilize transition states and intermediates. The local environment within the micelle can also influence the pKa of coordinated water molecules, enhancing their nucleophilicity and promoting efficient catalysis.

Table 2 summarizes the kinetic parameters for bis(4-nitrophenyl) phosphate hydrolysis in various catalytic systems, illustrating the impact of intramolecular catalysis.

| Catalytic System | Rate Enhancement (fold) | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Metallomicelle (Ni(II)) | ~10⁶ | Intramolecular nucleophilic attack | [3] |

| Metallomicelle (Cu(II)) | ~10⁶ | Intramolecular nucleophilic attack | [3] |

| Enzyme mimic | 10–100 | General acid/base catalysis | [1] |

These findings highlight the remarkable efficiency of intramolecular catalysis in promoting the hydrolysis of bis(4-nitrophenyl) phosphate, particularly when facilitated by metal complexes and organized microenvironments.

Stepwise SN2-type Addition-Substitution Reactions

The hydrolytic cleavage of bis(4-nitrophenyl) phosphate frequently proceeds via a stepwise addition-substitution mechanism, analogous to the bimolecular nucleophilic substitution (SN2) pathway observed in organic chemistry. In this context, the nucleophile attacks the electrophilic phosphorus center, leading to the formation of a pentacoordinate intermediate or transition state, which subsequently collapses to release the leaving group and generate the hydrolyzed product.

Kinetic studies have provided evidence for both concerted and stepwise mechanisms, with the precise nature of the transition state dependent on the reaction conditions and the identity of the nucleophile. In aqueous solution, the hydrolysis of bis(4-nitrophenyl) phosphate by hydroxide ion typically follows a concerted pathway, with simultaneous bond formation and cleavage. However, in the presence of metal catalysts or under specific conditions, the reaction may proceed via a discrete intermediate, consistent with a stepwise SN2-type mechanism [1] [3].

The rate-determining step in the stepwise pathway is often the nucleophilic attack on the phosphorus atom, which is facilitated by the electron-withdrawing nature of the 4-nitrophenyl leaving group. The subsequent departure of the leaving group is typically rapid, particularly in the presence of general acid catalysis or transition state stabilization by metal ions.

Experimental determination of kinetic isotope effects and linear free energy relationships has provided valuable insights into the nature of the transition state. For example, the observation of significant isotope effects in both the nucleophile and the leaving group suggests a concerted, yet asynchronous, transition state, with partial bond formation and cleavage occurring simultaneously [1].

Table 3 presents representative kinetic data for stepwise and concerted hydrolysis pathways, highlighting the mechanistic diversity of bis(4-nitrophenyl) phosphate cleavage.

| Reaction Condition | Mechanistic Pathway | Kinetic Isotope Effect | Reference |

|---|---|---|---|

| Aqueous, hydroxide | Concerted (SN2-like) | Moderate | [1] [3] |

| Metallomicelle, Ni(II) | Stepwise, intramolecular | Significant | [3] |

| Enzyme-catalyzed | Concerted, associative | Diminished | [1] |

These data underscore the mechanistic flexibility of bis(4-nitrophenyl) phosphate hydrolysis, with the reaction pathway modulated by both intrinsic and extrinsic factors.

Phosphodiester Bond Cleavage Dynamics in Bis(4-nitrophenyl) Phosphate

The cleavage of the phosphodiester bond in bis(4-nitrophenyl) phosphate is a central event in the hydrolytic reaction, and its dynamics are governed by the interplay of electronic, steric, and environmental factors. The transition state for bond cleavage is characterized by the simultaneous formation of a new phosphorus-oxygen bond (to the nucleophile) and the breaking of the existing phosphorus-oxygen bond (to the leaving group).

The efficiency of bond cleavage is influenced by the electron-withdrawing nature of the 4-nitrophenyl substituents, which stabilize the transition state and facilitate the departure of the leaving group. The presence of catalytic agents, such as metal ions or enzymes, further enhances the rate of bond cleavage by stabilizing the developing negative charge on the leaving group and by providing a reactive nucleophile in close proximity to the phosphorus center [1] [3].

Kinetic analyses have revealed that the rate of phosphodiester bond cleavage in bis(4-nitrophenyl) phosphate is highly sensitive to pH, with increased rates observed under basic conditions due to the enhanced nucleophilicity of hydroxide ions. In metallomicellar systems, the local environment within the micelle can modulate the pKa of coordinated water molecules, further promoting efficient bond cleavage [3].

The dynamics of bond cleavage can be probed using spectroscopic techniques, such as characteristic absorption spectra, which provide evidence for the formation of key intermediates and transition states. The observation of distinct spectral features associated with the release of 4-nitrophenol confirms the stepwise nature of the reaction and allows for the quantitative analysis of reaction kinetics.

Table 4 summarizes the key factors influencing phosphodiester bond cleavage dynamics in bis(4-nitrophenyl) phosphate.

| Factor | Effect on Bond Cleavage Dynamics | Reference |

|---|---|---|

| Electron-withdrawing group | Stabilizes transition state | [1] [3] |

| Metal ion catalysis | Enhances nucleophilicity, stabilizes charge | [3] |

| Micellar environment | Increases local concentration, modulates pKa | [3] |

| pH | Affects nucleophile strength | [1] [3] |

These findings highlight the multifaceted nature of phosphodiester bond cleavage in bis(4-nitrophenyl) phosphate, with the reaction dynamics dictated by a complex interplay of molecular and environmental factors.

Ping-Pong Mechanism and Alternative Hydrolytic Pathways

In addition to the classical nucleophilic substitution pathways, alternative mechanistic paradigms have been proposed for the hydrolysis of bis(4-nitrophenyl) phosphate, including the ping-pong mechanism. This mechanism, commonly observed in enzymatic reactions, involves the formation of a covalent intermediate between the substrate and the catalyst, followed by subsequent reaction with a second nucleophile to release the product and regenerate the catalyst.

In the context of bis(4-nitrophenyl) phosphate hydrolysis, the ping-pong mechanism may be operative in systems where a catalytic agent, such as a metal ion or enzyme, forms a transient covalent bond with the phosphorus center. The initial nucleophilic attack by the catalyst generates a phosphorylated intermediate, which is then attacked by water or another nucleophile to complete the reaction cycle [1].

Experimental evidence for the ping-pong mechanism includes the observation of burst kinetics, the formation of covalent intermediates detectable by spectroscopic or kinetic methods, and the dependence of reaction rate on the concentration of both substrate and catalyst. In metallomicellar systems, the formation of a metal-phosphate intermediate has been proposed as a key step in the catalytic cycle, with the subsequent release of 4-nitrophenol and regeneration of the metal catalyst [3].

Alternative hydrolytic pathways may also involve general acid-base catalysis, in which proton transfer events facilitate the departure of the leaving group and stabilize the transition state. The precise mechanism is often dictated by the nature of the catalytic agent and the reaction conditions, with multiple pathways potentially operating in parallel.

Table 5 presents a comparative analysis of mechanistic pathways for bis(4-nitrophenyl) phosphate hydrolysis, highlighting the diversity of possible reaction sequences.

| Mechanistic Pathway | Key Features | Evidence | Reference |

|---|---|---|---|

| Associative (SN2-like) | Concerted nucleophilic attack | Kinetic isotope effects | [1] [3] |

| Stepwise addition-substitution | Pentacoordinate intermediate | Spectroscopic detection | [1] [3] |

| Ping-pong mechanism | Covalent intermediate formation | Burst kinetics, intermediates | [1] [3] |

| General acid-base catalysis | Proton transfer in transition state | pH dependence | [1] [3] |

This comparative framework underscores the mechanistic richness of bis(4-nitrophenyl) phosphate hydrolysis, with multiple pathways contributing to the overall reaction profile depending on the specific experimental context.

Transition metal complexes represent highly effective catalytic systems for the hydrolysis of bis(4-nitrophenyl) phosphate, demonstrating diverse mechanistic pathways and varying degrees of catalytic efficiency [1] [2] [3]. The catalytic activity of these systems depends critically on the metal center, coordination environment, and the specific mechanism of substrate activation.

Divalent Metal Complex Systems

Divalent transition metal complexes, particularly those based on zinc(II), copper(II), and cobalt(II), exhibit remarkable catalytic efficiency through the direct attack mechanism [1]. Computational studies using density functional theory have revealed that zinc(II)-cyclen complexes demonstrate the highest catalytic activity among divalent systems, with an activation barrier of 20.7 kcal/mol for the hydrolysis reaction [1]. The superior performance of zinc(II) complexes can be attributed to the optimal balance between Lewis acidity and nucleophilicity of the metal-bound hydroxide species.

Copper(II) complexes, exemplified by the trimethyl-triazacyclononane system [Cu(Me₃tacn)(OH₂)₂]²⁺, exhibit second-order rate constants of 0.065 M⁻¹s⁻¹ at 50°C with activation parameters of ΔH‡ = 56 ± 6 kJ mol⁻¹ and ΔS‡ = -95 ± 18 J K⁻¹ mol⁻¹ [4] [5]. The negative entropy of activation indicates a highly associative mechanism with significant substrate pre-organization in the transition state [4]. These complexes demonstrate biphasic kinetic behavior, initially cleaving bis(4-nitrophenyl) phosphate to mono-4-nitrophenyl phosphate, followed by the slower hydrolysis of the monoester product [4].

The coordination environment around the metal center plays a crucial role in determining catalytic efficiency. Facial coordination by triazacyclononane derivatives provides optimal geometry for substrate binding and hydroxide activation [2] [6]. Guanidinium-functionalized copper(II) complexes exhibit enhanced activity through cooperative effects between the metal center and pendant functional groups [2] [6].

Tetravalent Metal Complex Systems

Tetravalent metal complexes, including cerium(IV), zirconium(IV), and titanium(IV) systems, operate through fundamentally different mechanistic pathways compared to their divalent counterparts [1]. These systems preferentially bind bis(4-nitrophenyl) phosphate in a bidentate fashion, which paradoxically strengthens rather than weakens the scissile phosphoester bond [1]. Consequently, tetravalent complexes require the water-assisted mechanism for effective catalysis.

Titanium(IV)-cyclen complexes demonstrate the highest activity among tetravalent systems with an activation barrier of 32.7 kcal/mol [1]. Cerium(IV) and zirconium(IV) complexes exhibit higher barriers of 40.2 and 41.8 kcal/mol, respectively [1]. The enhanced activity of titanium(IV) complexes correlates with their smaller ionic radius and higher charge density, facilitating more effective polarization of coordinated water molecules.

Metallomicelle Systems

The incorporation of transition metal complexes into micellar environments represents a significant advancement in catalytic efficiency [7] [8] [9]. Metallomicelle systems based on copper(II) and nickel(II) macrocyclic complexes with nonionic surfactants achieve rate accelerations of approximately 10⁶-fold compared to spontaneous hydrolysis [7] [9]. These systems operate through an intramolecular nucleophilic substitution mechanism, where substrate binding within the micellar environment facilitates the formation of reactive intermediates [9].

The catalytic mechanism involves initial formation of a substrate-catalyst complex within the micelle, followed by intramolecular attack of the metal-bound hydroxide on the electrophilic phosphorus center [9]. Spectroscopic evidence confirms the formation of key intermediates, with characteristic red-shifted absorption maxima indicating substrate coordination to the metal center [9].

Trivalent Lanthanide Complexes in bis(4-nitrophenyl) phosphate Hydrolysis

Trivalent lanthanide complexes have emerged as exceptionally potent catalysts for phosphodiester hydrolysis, with activities often surpassing those of transition metal systems [10] [11] [12] [13]. The unique properties of lanthanide ions, including high coordination numbers, strong Lewis acidity, and predictable coordination geometry, contribute to their remarkable catalytic efficiency.

Macrocyclic Lanthanide Complex Systems

Lanthanide complexes of 1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO2A) demonstrate exceptional catalytic activity that varies significantly with complex nuclearity [10]. Monomeric europium(III)-DO2A complexes exhibit modest activity with second-order rate constants of 4.08 × 10⁻¹⁰ M⁻¹s⁻¹ [10]. However, dinuclear species formed at higher pH values show dramatically enhanced reactivity, with rate constants reaching 1.26 M⁻¹s⁻¹ for the europium(III) system at pH 9.90 [10].

The concentration dependence studies reveal reaction orders of 1.63-1.78 with respect to lanthanide complex concentration, confirming the involvement of dinuclear species in the catalytic mechanism [10]. The formation of hydroxo-bridged dimers [Ln₂(DO2A)₂(μ-OH)ₙ(H₂O)ₘ] provides multiple coordination sites for substrate binding and cooperative activation [10].

Europium(III) complexes demonstrate the highest activity among the lanthanides studied, followed by ytterbium(III) and erbium(III) systems [10]. This trend correlates with the balance between Lewis acidity and the number of coordinated water molecules available for hydroxide formation. The overall formation constants for dinuclear lanthanide-BNPP complexes range from 10³ to 10⁴ M⁻¹, indicating strong substrate binding [10].

bis-Tris Propane Lanthanide Systems

Lanthanide complexes with bis-Tris propane (BTP) ligands form well-defined dinuclear hydroxo complexes of the type M₂(BTP)₂(OH)ₙ⁶⁻ⁿ, where the number of hydroxide ligands (n = 2, 4, 5, or 6) depends on solution pH [11] [12]. These systems demonstrate a clear structure-activity relationship, with higher hydroxide content correlating with increased catalytic activity [11].

The lanthanide series exhibits the activity order La > Pr > Nd > Eu > Gd > Dy for complexes with identical hydroxide coordination [11]. This trend reflects the decreasing ionic radius and increasing charge density across the lanthanide series, which affects both substrate binding affinity and transition state stabilization [11]. The larger early lanthanides provide optimal geometric arrangements for phosphodiester coordination and activation.

Kinetic studies reveal that bis(4-nitrophenyl) phosphate hydrolysis follows simple second-order kinetics, while mono-4-nitrophenyl phosphate exhibits Michaelis-Menten saturation behavior [11]. This difference arises from the stronger binding of the dianionic monoester compared to the monoanionic diester substrate [11].

Linear Ligand Systems

Lanthanide complexes with linear ligands such as N-hydroxyethyl(ethylenediamine)-N,N',N'-triacetate (HEDTA) provide neutral complexes that avoid oligomerization at physiological pH [13]. These systems demonstrate rate constants increasing with lanthanide atomic number from praseodymium to ytterbium, with maximum activity observed for the heaviest lanthanides [13].

The coordination of the N-hydroxyethyl group in these complexes raises questions about potential transesterification pathways [13]. However, detailed product analysis confirms that hydrolysis proceeds cleanly without formation of ligand-phosphate conjugates, indicating that the coordinated hydroxyl group does not participate directly in the catalytic mechanism [13].

Coordination Chemistry of Metal-bis(4-nitrophenyl) phosphate Interactions

The coordination chemistry governing metal-substrate interactions represents a critical determinant of catalytic efficiency and mechanistic pathway selection [1] [3]. The binding mode of bis(4-nitrophenyl) phosphate to metal centers varies significantly based on metal oxidation state, coordination geometry, and ligand environment.

Substrate Binding Modes

Divalent metal complexes predominantly coordinate bis(4-nitrophenyl) phosphate through monodentate binding via a single phosphoryl oxygen atom [1]. This binding mode results in elongation of the scissile P-O bond by approximately 0.04 Å, effectively activating the substrate toward nucleophilic attack [1]. The monodentate coordination preserves the electrophilic character of the phosphorus center while positioning the substrate optimally for hydroxide nucleophile approach.

Tetravalent metal systems exhibit fundamentally different coordination behavior, favoring bidentate substrate binding through both phosphoryl oxygen atoms [1]. This chelating interaction paradoxically strengthens the P-O bonds by approximately 0.03 Å, necessitating alternative activation mechanisms [1]. The bidentate binding mode stabilizes the substrate in a conformation that requires external water molecule assistance for effective bond cleavage.

Electronic Effects in Metal-Substrate Complexes

The electronic structure of metal-substrate complexes governs both binding affinity and catalytic reactivity [1]. Lewis acid activation by metal centers involves orbital interactions between the phosphoryl oxygen lone pairs and vacant metal d-orbitals [1]. For zinc(II) systems, the interaction between oxygen p-orbitals and metal d-orbitals promotes charge transfer that enhances the electrophilicity of the phosphorus center [1].

Lanthanide complexes benefit from additional electronic effects related to f-orbital participation [11]. The high charge density and polarizing power of trivalent lanthanides induce significant polarization of the P-O bonds, facilitating transition state formation [11]. The unique electronic properties of lanthanides enable stabilization of both anionic leaving groups and phosphorane-like transition states.

Geometric Constraints and Substrate Selectivity

The geometric arrangement of coordination sites around metal centers influences both substrate binding selectivity and catalytic efficiency [3] [14]. Macrocyclic ligands provide well-defined coordination environments that preorganize metal centers for optimal substrate interaction [3]. The facial coordination geometry imposed by triazacyclononane derivatives creates an ideal binding pocket for phosphodiester substrates [3].

Dinuclear metal complexes offer additional geometric advantages through cooperative substrate binding [10] [3]. The bridging hydroxide ligands in lanthanide dimers provide multiple coordination sites while maintaining optimal spatial arrangement for phosphodiester accommodation [10]. This geometric complementarity contributes to the enhanced binding constants observed for dinuclear systems.

Binding Models and Configurations in Catalyst-Substrate Complexes

The formation of well-defined catalyst-substrate complexes represents a prerequisite for efficient catalysis, with binding configurations directly influencing reaction rates and selectivity [15] [16]. Multiple binding models have been proposed to account for the diverse coordination behaviors observed across different metal systems.

Monomer-Dimer Equilibrium Models

Lanthanide-DO2A systems demonstrate complex concentration-dependent behavior that requires sophisticated equilibrium models for accurate description [10]. The monomer-dimer reaction model accounts for the formation of dinuclear hydroxo-bridged species according to the equilibrium:

2[LnDO2A(OH)(H₂O)₂] ⇌ [Ln₂(DO2A)₂(μ-OH)(OH)(H₂O)₃] + H₂O

The equilibrium constants for dimer formation range from 10² to 10³ M⁻¹, with higher values observed at elevated pH [10]. The dinuclear species exhibit rate constants 400-1000 times greater than monomeric complexes, demonstrating the cooperative effects of multiple metal centers [10].

More detailed models incorporate multiple dinuclear species with varying numbers of bridging hydroxide ligands [10]. The mono-hydroxo-bridged complex [Ln₂(DO2A)₂(μ-OH)(OH)(H₂O)₃] shows higher intrinsic reactivity than the di-hydroxo-bridged analogue [Ln₂(DO2A)₂(μ-OH)₂(H₂O)₂], reflecting the greater nucleophilicity of terminal versus bridging hydroxide ligands [10].

Saturation Kinetics and Substrate Binding

At high catalyst concentrations, many systems exhibit saturation kinetics indicating strong catalyst-substrate complex formation [10] [16]. The saturation model incorporates pre-equilibrium substrate binding:

[LnDimer] + BNPP ⇌ [LnDimer·BNPP] → Products

The overall formation constants for dimer-BNPP complexes approximate 10⁴ M⁻¹, indicating thermodynamically favorable substrate binding [10]. This strong association enables effective competition with water for coordination sites and facilitates intramolecular reaction pathways.

The saturation behavior also explains the reduced dependence on catalyst concentration at high metal complex levels [10]. Once substrate binding sites become saturated, further increases in catalyst concentration produce diminishing returns in reaction rate enhancement.

Conformational Dynamics in Catalyst-Substrate Complexes

Computational studies reveal significant conformational flexibility in catalyst-substrate complexes, with multiple binding conformations accessible under catalytic conditions [1] [16]. The substrate can adopt syn-syn, syn-anti, anti-syn, or anti-anti conformations depending on the relative orientations of the nitrophenyl leaving groups [1].

For zinc(II)-cyclen complexes, the syn-anti conformation provides optimal geometry for nucleophilic attack, with the metal-bound hydroxide positioned for efficient approach to the phosphorus center [1]. The conformational dynamics contribute to the overall reaction coordinate, with substrate reorganization preceding the bond-breaking/forming events.

Induced Fit and Conformational Selection

The binding of bis(4-nitrophenyl) phosphate to metal complexes involves elements of both induced fit and conformational selection [15]. The relatively rigid structure of the phosphodiester substrate limits the extent of induced fit, requiring catalysts to provide complementary binding sites [15]. Macrocyclic ligands pre-organize metal centers in conformations suitable for substrate recognition and binding.

The conformational selection model better describes the behavior of flexible dinuclear systems, where multiple conformers exist in solution and substrate binding selectively stabilizes reactive conformations [10]. The dynamic equilibrium between different dimer conformations allows optimization of the binding interface for maximum catalytic efficiency.

Metal-Coordinated Hydroxide as Nucleophile vs. General Base

The mechanistic role of metal-coordinated hydroxide represents a central question in phosphodiester hydrolysis catalysis, with profound implications for catalyst design and optimization [1] [17] [18]. Metal-bound hydroxide can function either as a direct nucleophile attacking the phosphorus center or as a general base activating external water molecules for nucleophilic attack.

Direct Nucleophilic Attack Mechanism

The direct attack mechanism involves metal-coordinated hydroxide serving as the primary nucleophile in phosphodiester bond cleavage [1] [16]. This pathway is favored by divalent metal complexes where the hydroxide ligand maintains sufficient nucleophilicity despite coordination to the metal center [1]. The reaction proceeds through formation of a pentacoordinate phosphorane intermediate with the metal-bound hydroxide directly bonded to phosphorus.

Zinc(II)-cyclen complexes exemplify this mechanism, with the metal-bound hydroxide directly attacking the electrophilic phosphorus center of the coordinated substrate [1]. The activation barrier of 20.7 kcal/mol reflects the energetic cost of phosphorane formation and subsequent leaving group departure [1]. The high nucleophilicity of zinc-bound hydroxide enables efficient attack even on moderately activated phosphodiesters.

Copper(II) systems also operate through direct nucleophilic attack, though with slightly higher activation barriers due to reduced hydroxide nucleophilicity in the more covalent copper-oxygen bond [1] [2]. The facial coordination geometry imposed by triazacyclononane ligands positions the hydroxide nucleophile optimally for substrate approach [2].

General Base Catalysis Mechanism

Alternative mechanisms involve metal-coordinated hydroxide functioning as a general base, abstracting protons from external water molecules to generate free hydroxide nucleophiles [1] [18]. This pathway is particularly relevant for tetravalent metal systems where the high charge density of the metal center reduces the nucleophilicity of directly coordinated hydroxide [1].

The water-assisted mechanism proceeds through initial proton abstraction from a solvent water molecule by the metal-bound hydroxide:

M-OH + H₂O → M-OH₂ + OH⁻

The generated hydroxide anion then attacks the substrate while the metal center provides Lewis acid activation [1]. This mechanism allows circumvention of the reduced nucleophilicity inherent in metal-hydroxide bonds while maintaining the benefits of metal-mediated substrate activation.

Catalyst-Assisted Mechanisms

Hybrid mechanisms combine elements of both direct attack and general base catalysis through intramolecular proton transfer processes [1]. Copper(II)-cyclen complexes can operate through a catalyst-assisted pathway where the metal-bound hydroxide initially abstracts a proton from a nitrogen atom of the macrocyclic ligand [1]. The deprotonated nitrogen subsequently accepts the proton back while facilitating hydroxide attack on the substrate.

This mechanism effectively converts the metal-bound hydroxide into a free nucleophile through a proton relay system [1]. The barrier for this pathway (22.8 kcal/mol for copper) is comparable to direct attack, suggesting that both mechanisms may contribute under appropriate conditions [1].

Nucleophilicity vs. Basicity Considerations

The distinction between nucleophilic and basic character of metal-coordinated hydroxide depends on both the metal center properties and the substrate characteristics [19] [18]. Strong Lewis acids enhance the basicity of coordinated hydroxide through increased polarization of the O-H bond, favoring general base mechanisms [18]. Conversely, moderate Lewis acids preserve hydroxide nucleophilicity while providing sufficient substrate activation for direct attack [18].

The substrate also influences mechanism selection, with strongly activated electrophiles favoring direct nucleophilic attack while less reactive substrates require the enhanced nucleophilicity provided by free hydroxide generation [1]. bis(4-nitrophenyl) phosphate, with its moderately good leaving groups, can undergo hydrolysis through either pathway depending on the catalyst system.

pH Dependence and Mechanism Switching

The pH dependence of reaction rates often reveals information about the operative mechanism [10] [11]. Systems operating through direct nucleophilic attack typically show first-order dependence on hydroxide concentration, reflecting the equilibrium between aqua and hydroxo forms of the catalyst [11]. General base mechanisms may exhibit more complex pH profiles due to the involvement of multiple protonation equilibria.

Lanthanide-DO2A systems demonstrate increasing rate constants with pH, consistent with increased formation of reactive hydroxo species [10]. The dinuclear complexes show enhanced pH sensitivity compared to monomers, reflecting the cooperative effects of multiple hydroxide ligands in dimer formation and catalysis [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H300 (97.5%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

General Manufacturing Information

Dates

Near-infrared emission tracks inter-individual variability of carboxylesterase-2 via a novel molecular substrate

Xingyu Liu, Xiangqian Li, Pei Dong, Zhiming Wu, Jinwei Gao, Qianming WangPMID: 32377952 DOI: 10.1007/s00604-020-04296-6

Abstract

A low-molecular-weight molecule (4-(2-(3-(dicyanomethyl)-5,5-dimethylcyclohex-1-en-1-yl)vinyl)phenyl-benzoate, DDPB) has been developed. The organic framework possesses very weak fluorescence . The feasibility of the signal transduction has been performed via fluorometric titrations in solution. DDPB gives rise to responses to carboxylesterase 2 (CES2) based on "off-on" responses. The red emission at 670 nm has been derived from the enzyme-induced hydrolysis of ester linkages, thus suppressing the intramolecular charge transfer (ICT) effect and thereby generating the fluorescent segment. The optical excitation window for this probe is extended to the visible light range (λ= 516 nm), and it will induce less harmful influence on biological substances. The detection limit for the measurement of CES2 concentration is as low as 2.33 mU/mL. The conventional studies concerning the activation process are generally performed within only a single liveing cell system. In this study, it is the first time that expression of carboxylesterase 2 in five kinds of cell lines (HeLa > C1498 > active T cell > Jurkat > unactive T cell) has been clarified by flow cytometry, Western blotting, and confocal microscopy analysis. The elucidation of CES2 and its variability in a variety of cells will open new ways for drug metabolism and disease prevention. Graphical abstract We reported a new "substrate-mediated light-on" strategy based on an ester bond cleavage reaction. Most of prepared nanomaterials and organic fluorophores possessed short wavelength emissions in the blue or green region which will not be difficult for cellular imaging. In this study, a novel functional molecule (DDPB) was considered as the substrate for CES2 and the optical "off-on" response was realized. DDPB was cell permeable and possessed very low cytotoxicity. Moreover, the identification of CES2 and their subtle changes in five different cells afforded the sequence for carboxylesterase-2 as Hela > C1498 > Active T cell > Jurkat > Unactive T cell. Inhibition studies showed that the hydrolysis of DDPB was effectively suppressed by bis-p-nitrophenyl phosphate and the cellular tracking results firmly supported this point. To our knowledge, the inter-individual variability for the CES2 expressions in five different cell lines has never been reported via the substrate induced optical changes.

123I-iomazenil whole-body imaging to detect hepatic carboxylesterase drug-metabolizing enzyme activity

Asuka Mizutani, Masato Kobayashi, Ken-Ichi Fujita, Kotaro Takahashi, Tsuzumi Hokama, Hiroaki Takasu, Kodai Nishi, Ryuichi Nishii, Naoto Shikano, Kazuki Fukuchi, Keiichi KawaiPMID: 29877992 DOI: 10.1097/MNM.0000000000000875

Abstract

Drugs are mainly metabolized by hepatic enzymes, the activity of which can differ between individuals. Although it is ideal to measure the hepatic clearance of liver-targeted drugs in individualized medicine, blood enzyme tests typically measure metabolic drug clearance in the entire body, and not just in the liver. We investigated whether I-iomazenil imaging can directly assess and quantify the activity of hepatic drug-metabolizing enzymes.Hepatic enzymes that metabolize I-iomazenil were identified by thin-layer chromatography in mouse liver homogenates with bis(4-nitrophenyl) phosphate (BNPP) inhibitor for carboxylesterase enzymes and nicotinamide adenine dinucleotide phosphate (NADPH) generator for cytochrome P450 enzymes. Whole-body images of mice were acquired using I-iomazenil with and without BNPP, and the distribution was also obtained. The metabolism of I-iomazenil in the blood, liver, gall bladder, and bladder was investigated by thin-layer chromatography.

From the in-vitro metabolism of I-iomazenil using BNPP, the enzyme converting I-iomazenil to I-R-COOH was identified as carboxylesterase, and that converting I-iomazenil to M2 was identified as cytochrome P450 in experiments with and without an NADPH generator. The biological distribution and whole-body imaging showed increased accumulation in the liver of mice administered BNPP compared with normal mice, but decreased levels in the gall bladder and small intestine. The main fraction in bile and urine was I-R-COOH, with two unknown metabolites (M1 and M2), I, and I-iomazenil also being present.

I-iomazenil whole-body imaging has good possibility of direct measurement of hepatic carboxylesterase activity as accumulation of I-R-COOH in the gall bladder through bile and in the bladder through urine.

Pseudomonas putida MPE, a manganese-dependent endonuclease of the binuclear metallophosphoesterase superfamily, incises single-strand DNA in two orientations to yield a mixture of 3'-PO4 and 3'-OH termini

Shreya Ghosh, Anam Ejaz, Lucas Repeta, Stewart ShumanPMID: 33367848 DOI: 10.1093/nar/gkaa1214

Abstract

Pseudomonas putida MPE exemplifies a novel clade of manganese-dependent single-strand DNA endonuclease within the binuclear metallophosphoesterase superfamily. MPE is encoded within a widely conserved DNA repair operon. Via structure-guided mutagenesis, we identify His113 and His81 as essential for DNA nuclease activity, albeit inessential for hydrolysis of bis-p-nitrophenylphosphate. We propose that His113 contacts the scissile phosphodiester and serves as a general acid catalyst to expel the OH leaving group of the product strand. We find that MPE cleaves the 3' and 5' single-strands of tailed duplex DNAs and that MPE can sense and incise duplexes at sites of short mismatch bulges and opposite a nick. We show that MPE is an ambidextrous phosphodiesterase capable of hydrolyzing the ssDNA backbone in either orientation to generate a mixture of 3'-OH and 3'-PO4 cleavage products. The directionality of phosphodiester hydrolysis is dictated by the orientation of the water nucleophile vis-à-vis the OH leaving group, which must be near apical for the reaction to proceed. We propose that the MPE active site and metal-bound water nucleophile are invariant and the enzyme can bind the ssDNA productively in opposite orientations.Effective cleavage of phosphodiester promoted by the zinc(II) and copper(II) inclusion complexes of β-cyclodextrin

Ying-Hua Zhou, Li-Qing Chen, Jun Tao, Jun-Li Shen, Dao-Yu Gong, Rui-Rui Yun, Yong ChengPMID: 27498590 DOI: 10.1016/j.jinorgbio.2016.07.011

Abstract

To construct the model of metallohydrolase, two inclusion complexes [MLCl(β-CD)] (1, M=Zn(II); 2, M=Cu(II); L=N,N'-bis(2-pyridylmethyl)amantadine; β-CD=β-cyclodextrin) were synthesized by mixing β-CDs with the pre-synthesized complexes G1, [ZnLCl

] and G2, [CuLCl

]. Structures of G1, G2, 1 and 2 were characterized by X-ray crystallography, respectively. In solution, two chloride anions of G1 and G2 underwent ligand exchange with solvent molecules according to ESI-MS analysis. The chemical equilibrium constants were determined by potentiometric pH titration. The kinetics of bis(4-nitrophenyl) phosphate (BNPP) hydrolysis catalyzed by G1, G2, 1 and 2 were examined at pHs ranging from 7.50 to 10.50 at 308±0.1K. The pH profile of rate constant of BNPP hydrolysis catalyzed by 1 exhibited an exponential increase with the second-order rate constant of 2.68×10

M

s

assigned to the di-hydroxo species, which was approximately an order of magnitude higher than those of reported mono-Zn(II)-hydroxo species. The high reactivity was presumably hydroxyl-rich microenvironment provided by β-CDs, which might effect in stabilizing either the labile zinc-hydroxo species or the catalytic transition state.

Overexpression of carboxylesterase contributes to the attenuation of cyanotoxin microcystin-LR toxicity

Shota Takumi, Tai Shimono, Satoshi Ikema, Yuki Hotta, Petros K Chigwechokha, Kazuhiro Shiozaki, Yasumasa Sugiyama, Mitsuru Hashimoto, Tatsuhiko Furukawa, Masaharu KomatsuPMID: 28163251 DOI: 10.1016/j.cbpc.2017.01.008

Abstract

Microcystin-LR is a hepatotoxin produced by several cyanobacteria. Its toxicity is mainly due to a inhibition of protein phosphatase, PP1 and PP2A. Previously, we used a cell line stably expressing uptake transporter for microcystin-LR, OATP1B3 (HEK293-OATP1B3 cells). In this study, to determine whether overexpression of carboxylesterase (CES), which degrades ester-group and amide-group, attenuates the cytotoxicity of microcystin-LR, we generated the HEK293-OATP1B3/CES2 double-transfected cells. HEK293-OATP1B3/CES2 cells showed high hydrolysis activity of p-nitrophenyl acetate (PNPA), which is an authentic substrate for esterase. CES activity in HEK293-OATP1B3/CES2 cells was approximately 3-fold higher than that in the HEK293-OATP1B3 cells. HEK293-OATP1B3/CES2 cells (IC: 25.4±7.7nM) showed approximately 2.1-fold resistance to microcystin-LR than HEK293-OATP1B3 cells (IC

: 12.0±1.5nM). Moreover, the CES inhibition assay and microcystin-agarose pull down assay showed the possibility of the interaction between CES2 and microcystin-LR. Our results indicated that the overexpression of CES2 attenuates the cytotoxicity of microcystin-LR via interaction with microcystin-LR.

Hydrolysis mechanisms of BNPP mediated by facial copper(II) complexes bearing single alkyl guanidine pendants: cooperation between the metal centers and the guanidine pendants

Xuepeng Zhang, Xueping Liu, David Lee Phillips, Cunyuan ZhaoPMID: 26688285 DOI: 10.1039/c5dt03949e

Abstract

The hydrolysis mechanisms of DNA dinucleotide analogue BNPP(-) (bis(p-nitrophenyl) phosphate) catalyzed by mononuclear/dinuclear facial copper(ii) complexes bearing single alkyl guanidine pendants were investigated using density functional theory (DFT) calculations. Active catalyst forms have been investigated and four different reaction modes are proposed accordingly. The [Cu2(L(1))2(μ-OH)](3+) (L(1) is 1-(2-guanidinoethyl)-1,4,7-triazacyclononane) complex features a strong μ-hydroxo mediated antiferromagnetic coupling between the bimetallic centers and the corresponding more stable open-shell singlet state. Three different reaction modes involving two catalysts and a substrate were proposed for L(1) entries and the mode 1 in which an inter-complex nucleophilic attack by a metal bound hydroxide was found to be more favorable. In the L(3)-involved reactions (L(3) is 1-(4-guanidinobutyl)-1,4,7-triazacyclononane), the reaction mode in which an in-plane intracomplex scissoring-like nucleophilic attack by a Cu(ii)-bound hydroxide was found to be more competitive. The protonated guanidine pendants in each proposed mechanism were found to play crucial roles in stabilizing the reaction structures via hydrogen bonds and in facilitating the departure of the leaving group via electrostatic attraction. The calculated results are consistent with the experimental observations that the Cu(ii)-L(3) complexes are hydrolytically more favorable than their L(1)-involved counterparts.Insecticides resistance in the Culex quinquefasciatus populations from northern Thailand and possible resistance mechanisms

Jintana Yanola, Saowanee Chamnanya, Nongkran Lumjuan, Pradya SomboonPMID: 26091622 DOI: 10.1016/j.actatropica.2015.06.011

Abstract

The mosquito vector Culex quinquefasciatus is known to be resistant to insecticides worldwide, including Thailand. This study was the first investigation of the insecticide resistance mechanisms, involving metabolic detoxification and target site insensitivity in C. quinquefasciatus from Thailand. Adult females reared from field-caught larvae from six provinces of northern Thailand were determined for resistant status by exposing to 0.05% deltamethrin, 0.75% permethrin and 5% malathion papers using the standard WHO susceptibility test. The overall mortality rates were 45.8%, 11.4% and 80.2%, respectively. A fragment of voltage-gated sodium channel gene was amplified and sequenced to identify the knock down resistance (kdr) mutation. The ace-1 gene mutation was determined by using PCR-RFLP. The L1014F kdr mutation was observed in all populations, but the homozygous mutant F/F1014 genotype was found only in two of the six provinces where the kdr mutation was significantly correlated with deltamethrin resistance. However, none of mosquitoes had the G119S mutation in the ace-1 gene. A laboratory deltamethrin resistant strain, Cq_CM_R, has been established showing a highly resistant level after selection for a few generations. The mutant F1014 allele frequency was significantly increased after one generation of selection. A synergist assay was performed to assess the metabolic detoxifying enzymes. Addition of bis(4-nitrophenyl)-phosphate (BNPP) and diethyl maleate (DEM), inhibitors of esterases and glutathione S-transferases (GST), respectively, into the larval bioassay of the Cq_CM strain with deltamethrin showed no significant reduction. By contrast, addition of piperonyl butoxide (PBO), an inhibitor of cytochrome P450 monooxygenases, showed a 9-fold reduction of resistance. Resistance to pyrethroids in C. quinquefasciatus is widely distributed in northern Thailand. This study reports for the first time for the detection of the L1014F kdr mutation in wild populations of C. quinquefasciatus in Thailand. At least two major mechanisms, kdr and cytochrome P450 monooxygenases, confer resistance to deltamethrin in Thai C. quinquefasciatus populations.The benefits and limitations of reaction cell and sector field inductively coupled plasma mass spectrometry in the detection and quantification of phosphopeptides

Evelyne Maes, Wilfried Brusten, Filip Beutels, Geert Baggerman, Inge Mertens, Dirk Valkenborg, Bart Landuyt, Liliane Schoofs, Kristof TirezPMID: 25462361 DOI: 10.1002/rcm.7079

Abstract

The phosphorylation of proteins is one of the most important post-translational modifications in nature. Knowledge of the quantity or degree of protein phosphorylation in biological samples is extremely important. A combination of liquid chromatography (LC) and inductively coupled plasma mass spectrometry (ICP-MS) allows the absolute and relative quantification of the phosphorus signal.A comparison between dynamic reaction cell quadrupole ICP-MS (DRC-Q-ICP-MS) and high-resolution sector field ICP-MS (SF-ICP-MS) in detecting signals of phosphorus-containing species using identical capillary LC (reversed-phase technology) and nebulizer settings was performed.

A method to diminish the reversed-phase gradient-related signal instability in phosphorus detection with LC/ICP-MS applications was developed. Bis(4-nitrophenyl)phosphate (BNPP) was used as a standard to compare signal-to-noise ratios and limits of detection (LODs) between the two instrumental setups. The LOD reaches a value of 0.8 µg L(-1) when applying the DRC technology in Q-ICP-MS and an LOD of 0.09 µg L(-1) was found with the SF-ICP-MS setup. This BNPP standard was further used to compare the absolute quantification possibilities of phosphopeptides in these two setups.

This one-to-one comparison of two interference-reducing ICP-MS instruments demonstrates that absolute quantification of individual LC-separated phosphopeptides is possible. However, based on the LOD values, SF-ICP-MS has a higher sensitivity in detecting phosphorus signals and thus is preferred in phosphopeptide analysis.

Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay

Christopher H Mauney, Fred W Perrino, Thomas HollisPMID: 30380297 DOI: 10.1021/acs.biochem.8b01038

Abstract

The dNTP triphosphohydrolase SAMHD1 is a regulator of cellular dNTP pools. Given its central role in nucleotide metabolism, SAMHD1 performs important functions in cellular homeostasis, cell cycle regulation, and innate immunity. It therefore represents a high-profile target for small molecule drug design. SAMHD1 has a complex mechanism of catalytic activation that makes the design of an activating compound challenging. However, an inhibitor of SAMHD1 could serve multiple therapeutic roles, including the potentiation of antiviral and anticancer drug regimens. The lack of high-throughput screens that directly measure SAMHD1 catalytic activity has impeded efforts to identify inhibitors of SAMHD1. Here we describe a novel high-throughput screen that directly measures SAMHD1 catalytic activity. This assay results in a colorimetric end point that can be read spectrophotometrically and utilizes bis(4-nitrophenyl) phosphate as the substrate and Mnas the activating cation that facilitates catalysis. When used to screen a library of Food and Drug Administration-approved drugs, this HTS identified multiple novel compounds that inhibited SAMHD1 dNTPase activity at micromolar concentrations.

A de novo binuclear zinc enzyme with DNA cleavage activity

Alexander Paredes, Olivia M Peduzzi, Amanda J Reig, Katherine M BuettnerPMID: 33469708 DOI: 10.1007/s00775-020-01845-5